3-Chloro-4-iodo-1H-pyrazole

Catalog No.
S6609289
CAS No.
27258-19-1
M.F
C3H2ClIN2
M. Wt
228.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-iodo-1H-pyrazole

CAS Number

27258-19-1

Product Name

3-Chloro-4-iodo-1H-pyrazole

IUPAC Name

5-chloro-4-iodo-1H-pyrazole

Molecular Formula

C3H2ClIN2

Molecular Weight

228.42 g/mol

InChI

InChI=1S/C3H2ClIN2/c4-3-2(5)1-6-7-3/h1H,(H,6,7)

InChI Key

CQQJYMZUNRYXJF-UHFFFAOYSA-N

SMILES

C1=NNC(=C1I)Cl

Canonical SMILES

C1=NNC(=C1I)Cl

3-Chloro-4-iodo-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with chlorine and iodine atoms. The molecular formula for this compound is C4_4H4_4ClIN2_2, and it features a unique combination of halogen substituents that can influence its chemical and biological properties. The presence of these halogens can lead to increased reactivity and distinct interactions with biological targets, making it a compound of interest in medicinal chemistry.

Typical of pyrazole derivatives. Common reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, facilitating the synthesis of more complex molecules.
  • Electrophilic Aromatic Substitution: The iodine atom can act as an electrophile, allowing for further functionalization of the pyrazole ring.
  • Condensation Reactions: This compound can participate in condensation reactions to form larger heterocycles or other functionalized compounds.

These reactions highlight the versatility of 3-chloro-4-iodo-1H-pyrazole in organic synthesis and its potential utility in developing new pharmaceuticals.

The biological activity of 3-chloro-4-iodo-1H-pyrazole has been explored in various studies. It exhibits potential as an anti-inflammatory agent due to its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, compounds with similar pyrazole structures have shown activity against various cancer cell lines, suggesting that 3-chloro-4-iodo-1H-pyrazole may also possess anticancer properties. The halogen substituents may enhance its interaction with biological targets, potentially increasing its efficacy.

The synthesis of 3-chloro-4-iodo-1H-pyrazole typically involves multi-step processes:

  • Starting Materials: The synthesis often begins with 3-chloropyridine and 1-iodo-4-nitropyridine.
  • Reactions:
    • A reaction between these two precursors leads to the formation of the pyrazole ring.
    • Further steps may include reduction or substitution reactions to finalize the structure.

Various synthetic methodologies have been reported, including one-pot procedures that simplify the process while maintaining high yields and purity .

3-Chloro-4-iodo-1H-pyrazole has several applications, particularly in the pharmaceutical industry:

  • Drug Development: Its unique structure makes it a candidate for developing new anti-inflammatory and anticancer drugs.
  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.

Moreover, its properties make it useful in agrochemicals, where it may act as a pesticide or herbicide.

Studies on the interactions of 3-chloro-4-iodo-1H-pyrazole with various biological targets are essential for understanding its potential therapeutic effects. Interaction studies often focus on:

  • Binding Affinity: Assessing how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Investigating how the compound exerts its biological effects at the molecular level.

These studies are crucial for evaluating the safety and efficacy of this compound in clinical settings.

Several compounds share structural similarities with 3-chloro-4-iodo-1H-pyrazole. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
4-Iodo-1H-pyrazoleIodine at position 4Known for its anti-inflammatory properties
3-Bromo-4-methylpyrazoleBromine at position 3, methyl group at position 4Exhibits different reactivity due to bromine
5-Chloro-1H-pyrazoleChlorine at position 5Shows distinct biological activity compared to other halogenated pyrazoles

The unique combination of chlorine and iodine in 3-chloro-4-iodo-1H-pyrazole contributes to its distinct reactivity and potential biological activities, setting it apart from other halogenated pyrazoles.

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

227.89512 g/mol

Monoisotopic Mass

227.89512 g/mol

Heavy Atom Count

7

Dates

Last modified: 11-23-2023

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